3-Bromoimidazo[1,2-a]pyrazin-8-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWYLCBYMXRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-92-0 | |
| Record name | 8-Amino-3-bromoimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
General Classification Within Imidazopyrazine Derivatives
Strategies for Imidazo[1,2-a]pyrazine Core Formation
The construction of the fused imidazo[1,2-a]pyrazine ring system is the foundational step in the synthesis of the target compound and its analogues. Key strategies employed include classical cyclization reactions and modern, efficiency-focused multicomponent reactions.
Traditional methods for forming the imidazo[1,2-a]pyrazine core often rely on condensation and subsequent cyclization. A common approach involves the reaction of a substituted 2-aminopyrazine (B29847) with an α-halocarbonyl compound. This two-component reaction builds the imidazole (B134444) ring onto the existing pyrazine (B50134) structure.
A strategic variation involves pre-functionalizing the pyrazine ring before the cyclization step. For instance, a synthetic protocol can be designed where the pyrazine ring is first brominated, followed by the construction of the fused imidazole ring. tsijournals.com This allows for the introduction of specific substituents on the pyrazine portion of the molecule prior to forming the final bicyclic system.
Multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex molecules like imidazo[1,2-a]pyrazines in a single step from three or more starting materials. rsc.orgnih.gov These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.gov A prominent MCR for this scaffold is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. nih.govbio-conferences.org Microwave irradiation can be employed to accelerate these reactions and improve efficiency. nih.gov
A particularly efficient and mild method for synthesizing the imidazo[1,2-a]pyrazine core is the iodine-catalyzed, one-pot, three-component condensation. rsc.orgrsc.org This reaction proceeds at room temperature and utilizes molecular iodine as an inexpensive, readily available, and benign Lewis acid catalyst. rsc.orgnih.gov The reaction brings together a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide) to afford the desired imidazo[1,2-a]pyrazine derivatives in moderate to good yields. rsc.orgrsc.org
The proposed mechanism for this transformation begins with the condensation of the 2-aminopyrazine with the aryl aldehyde to form an imine. rsc.org The iodine catalyst activates this imine, facilitating a nucleophilic attack by the isocyanide. The resulting intermediate then undergoes a [4+1] cycloaddition to generate the final fused heterocyclic product. rsc.orgrsc.org The use of this method avoids the long reaction times and lower yields associated with some other Lewis acid catalysts. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyrazine Synthesis via Iodine-Catalyzed MCR This table is for illustrative purposes based on findings that different derivatives can be synthesized in moderate to good yields.
| 2-Aminopyrazine | Aldehyde | Isocyanide | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl Isocyanide | Iodine (5 mol%) | Good | rsc.org |
| 2-Aminopyrazine | Various Aryl Aldehydes | tert-Butyl Isocyanide | Iodine | Moderate to Good | rsc.orgnih.gov |
| 2-Aminopyrazine | Various Aryl Aldehydes | Cyclohexyl Isocyanide | Iodine | Good | rsc.org |
Multicomponent Reactions
Regioselective Bromination Approaches
Introducing a bromine atom at a specific position (regioselectivity) is crucial for creating compounds like 3-Bromoimidazo[1,2-a]pyrazin-8-amine. The C-3 position of the imidazo[1,2-a]pyrazine ring is a common site for halogenation. researchgate.net Strategies can involve either brominating the pyrazine precursor before cyclization or directly halogenating the pre-formed imidazo[1,2-a]pyrazine core.
One effective strategy to control the final substitution pattern is to introduce the bromine atom onto the pyrazine starting material before the imidazole ring is formed. tsijournals.com This approach involves the bromination of a 2-aminopyrazine derivative. The resulting bromo-2-aminopyrazine is then used in a subsequent cyclization reaction to construct the desired bromo-imidazo[1,2-a]pyrazine. This method is particularly useful for introducing halogens at positions on the six-membered pyrazine ring. tsijournals.com
For the direct bromination of heterocyclic systems, N-Bromosuccinimide (NBS) is a highly effective and widely used reagent. It is considered a more efficient protocol for brominating pyrazine heterocyles compared to methods using molecular bromine, as it often simplifies the workup procedure. tsijournals.com The use of NBS can lead to the regioselective synthesis of 3-bromo-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com While detailed studies on imidazo[1,2-a]pyrazines are specific, analogous transition-metal-free methods have been developed for the highly regioselective C-3 bromination of the related imidazo[1,2-a]pyridine (B132010) scaffold, further highlighting the feasibility of direct C-H functionalization at this position. nih.gov
Table 2: Summary of Bromination Strategies
| Strategy | Description | Reagent Example | Target Position | Reference |
|---|---|---|---|---|
| Pre-cyclization Bromination | The 2-aminopyrazine starting material is brominated before the imidazole ring is formed. | NBS or Br₂ | Pyrazine Ring | tsijournals.com |
| Post-cyclization Bromination | The fully formed imidazo[1,2-a]pyrazine core is directly brominated. | N-Bromosuccinimide (NBS) | Imidazole Ring (C-3) | tsijournals.com |
Introduction of the Amino Group at the 8-Position
The amino group at the C8 position is a key feature in many biologically active imidazo[1,2-a]pyrazine derivatives, and its introduction is a critical step in their synthesis. tsijournals.com Various strategies have been developed to install this functionality, primarily involving nucleophilic substitution reactions on halo-substituted precursors.
A common and direct method for introducing an amino group at the 8-position is through the nucleophilic aromatic substitution (SNAr) of an 8-halo-imidazo[1,2-a]pyrazine. tsijournals.com This reaction typically involves treating an 8-chloro or 8-bromo derivative with a primary or secondary amine.
The general synthetic pathway involves the initial construction of the imidazo[1,2-a]pyrazine core, followed by halogenation and subsequent amination. For instance, a key intermediate such as an 8-chloro imidazopyrazine can be synthesized and then heated with a desired amine to achieve selective displacement of the chlorine atom. nih.gov This substitution is often facile and can be accomplished by simple heating without the need for a catalyst. tsijournals.com A variety of cyclic and acyclic secondary amines, including morpholine, piperidine, and pyrrolidine, have been successfully used as nucleophiles in this transformation. tsijournals.comnih.gov
The mechanism for this type of reaction on related azaheterocycles is thought to proceed through a stepwise addition-elimination pathway (SNAr). researchgate.net The reaction is often facilitated by the electron-withdrawing nature of the fused heterocyclic system, which activates the C8 position towards nucleophilic attack.
Beyond the direct substitution of halogens, other strategies have been explored for the amination of the imidazo[1,2-a]pyrazine core and related structures. One advanced approach involves the direct C-H amination through cross-coupling reactions, which provides a more atom-economical route by avoiding the pre-functionalization step of halogenation. researchgate.net
Another powerful method for constructing the 8-amino-substituted scaffold is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (MCR). This reaction allows for the efficient one-pot synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines from a 2,3-diaminopyrazine (B78566) substrate, an aldehyde, and an isocyanide. rsc.org The use of a catalyst, such as yttrium triflate, facilitates this transformation, providing rapid access to a diverse range of 2- and 3-substituted 8-aminoimidazo[1,2-a]pyrazines. rsc.org
Synthetic Routes to 3-Bromo-N-methylimidazo[1,2-a]pyrazin-8-amine
The synthesis of the specific target compound, 3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine, can be achieved through a multi-step sequence that combines the formation of the heterocyclic core with subsequent functionalization. A representative synthetic sequence is outlined below, based on established methodologies for this class of compounds. nih.gov
Condensation: The synthesis begins with the condensation of a suitable aminopyrazine, such as 2-amino-3-chloropyrazine, with an α-haloketone. This reaction forms the bicyclic imidazo[1,2-a]pyrazine core. nih.gov
Bromination: Following the construction of the core structure, regioselective bromination is carried out at the C3 position. tsijournals.comstackexchange.com This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS). The C3 position of the imidazole ring is electronically favored for electrophilic substitution. stackexchange.com This step yields a key dihalo intermediate, 3-bromo-8-chloroimidazo[1,2-a]pyrazine (B125190).
Nucleophilic Substitution: The final step is the selective displacement of the 8-chloro group with methylamine. nih.gov By heating the 3-bromo-8-chloroimidazo[1,2-a]pyrazine intermediate with methylamine, the target compound, 3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine, is obtained. The greater reactivity of the halogen on the pyrazine ring compared to the one on the imidazole ring allows for this selective substitution. nih.gov
Optimization of Reaction Conditions and Yields
For example, the yield of the amination reaction can be nearly doubled by including a fluoride (B91410) source like cesium fluoride (CsF) and a phase-transfer catalyst such as benzyltriethylammonium chloride (BnNEt₃Cl). researchgate.net The table below summarizes findings from optimization experiments on a model SNAr reaction, demonstrating the significant effect of additives on product yield. researchgate.net
| Entry | Reactant | Additive(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 8-Halo-imidazo[1,2-a]pyrazine + Amine | None | 100 | 24 | 44 |
| 2 | 8-Halo-imidazo[1,2-a]pyrazine + Amine | CsF (1.0 equiv.) | 100 | 24 | ~50 |
| 3 | 8-Halo-imidazo[1,2-a]pyrazine + Amine | KF (1.0 equiv.) | 100 | 24 | ~50 |
| 4 | 8-Halo-imidazo[1,2-a]pyrazine + Amine | CsF (1.0 equiv.) + BnNEt₃Cl (10 mol%) | 100 | 24 | 94 |
Modern synthetic techniques such as microwave irradiation have also been employed to improve the synthesis of imidazo[1,2-a]pyrazines. acs.org Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. acs.org
Scalability and Cost-Effectiveness of Synthetic Routes
For potential applications, the scalability and cost-effectiveness of a synthetic route are paramount. Methodologies that utilize readily available, low-cost starting materials and catalysts, and involve simple, high-yielding reaction steps are highly desirable.
The development of catalyst-free annulation reactions under microwave irradiation in green solvents like water-isopropanol represents a significant step towards more sustainable and cost-effective synthesis. acs.org Such methods avoid the use of expensive and potentially toxic metal catalysts and high-boiling organic solvents. Furthermore, the potential for these methods to be scaled up has been demonstrated; a model reaction for an imidazo[1,2-a]pyridine scaffold was successfully performed on a gram scale without a significant loss in efficiency, highlighting the applicability for larger-scale production. acs.org
Additionally, the use of inexpensive and benign catalysts like molecular iodine for one-pot, three-component syntheses of imidazo[1,2-a]pyrazines offers an economically viable and environmentally friendly alternative to many traditional methods. rsc.orgrsc.org These approaches, which often feature operational simplicity and high yields, are crucial for the cost-effective production of these valuable heterocyclic compounds. rsc.org
Chemical Modifications and Derivatization Strategies of the Imidazo 1,2 a Pyrazine Scaffold
Substitution Patterns and Positions (C2, C3, C8)
The imidazo[1,2-a]pyrazine (B1224502) core allows for the introduction of substituents at several key positions, primarily C2, C3, and C8, to modulate the physicochemical and pharmacological properties of the resulting compounds. A common synthetic strategy involves a multi-step process where substitutions are introduced sequentially.
C2 Position: Substituents at the C2 position are typically incorporated during the formation of the fused imidazopyrazine ring. This is often achieved by condensing a substituted α-haloketone with an aminopyrazine derivative. nih.gov
C8 Position: The C8 position is amenable to nucleophilic substitution, particularly when a suitable leaving group like a halogen is present. The amine group at C8 in the title compound is often introduced to improve biological activity, as SAR studies have revealed that amination at this position can enhance properties like antioxidant activity.
C3 Position: The C3 position can be functionalized after the fused N-heterocyclic system has been formed. In 3-bromoimidazo[1,2-a]pyrazin-8-amine, the bromine atom at C3 is a key reactive handle for introducing further diversity, often through cross-coupling reactions. nih.gov Research has also shown that the presence of a bromine atom at the C3 position can be significant for good antioxidant activity.
A flexible synthetic route has been developed to access both 2- and 3-aryl substituted regioisomers, allowing for a thorough investigation of the structure-activity relationships of these inhibitors. nih.gov
Cross-Coupling Reactions
The bromine atom at the C3 position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov
Suzuki–Miyaura Cross Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds between a halide (like the C3-bromo group) and an organoboron compound, such as a boronic acid or ester. nih.govnih.gov This reaction is valued for its mild conditions and the stability and low toxicity of the boron reagents. nih.gov
While specific examples for this compound are not detailed in the provided research, this reaction has been successfully applied to the C3-bromo position of analogous imidazo-fused heterocyclic systems. For instance, a key dihalo imidazopyrazine intermediate was functionalized at the 3-position through Suzuki couplings to produce a range of derivatives. nih.gov In a similar scaffold, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to generate a series of π-conjugated molecules. nih.gov These examples underscore the utility of the Suzuki-Miyaura reaction for derivatizing the C3 position of such scaffolds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Dihalo imidazopyrazine | R¹B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Microwave, 110 °C | nih.gov |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 °C, N₂ | nih.gov |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | Microwave | nih.govresearchgate.net |
Sonogashira Coupling Reactions
The Sonogashira coupling is another cornerstone of cross-coupling chemistry, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is exceptionally useful for introducing alkynyl moieties into heterocyclic systems, which can serve as precursors for further transformations or as key pharmacophoric elements.
The C3-bromo position of the imidazo[1,2-a]pyrazine scaffold is well-suited for Sonogashira coupling. On the closely related 3-bromo-imidazo[1,2-b]pyridazine scaffold, this reaction has been used to synthesize precursors for kinase inhibitors. researchgate.netpharmaffiliates.com The reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes also highlights the applicability of this method to electron-deficient heterocyclic systems. rsc.org These examples demonstrate the potential for applying Sonogashira coupling to this compound to generate a diverse array of C3-alkynylated derivatives.
Introduction of Diverse Substituents (e.g., cyclic, acyclic secondary amines)
A key strategy for increasing the chemical diversity of the imidazo[1,2-a]pyrazine scaffold involves the introduction of various substituents, particularly at the C8 position, through nucleophilic substitution reactions. When a halogen is present at the C8 position, it can be readily displaced by amines.
In the synthesis of imidazo[1,2-a]pyrazine derivatives, a common approach involves the reaction of an 8-bromo-substituted intermediate with a variety of amines. This method has been used to introduce both cyclic and acyclic secondary amines, which are considered versatile pharmacophores.
Examples of amines used for substitution include:
Morpholine
Piperidine
Pyrrolidine
Diethanol amine
This strategy has also been successfully applied to other positions on related scaffolds, such as the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, which was achieved with a wide range of primary and secondary alkylamines in excellent yields. researchgate.net
Functionalization at Specific Positions (e.g., C-3)
The C3 position of the imidazo[1,2-a]pyrazine ring is particularly susceptible to electrophilic substitution and is a primary site for introducing chemical diversity after the core scaffold has been synthesized. The presence of a bromine atom at this position, as in this compound, provides a versatile handle for a wide range of functionalization reactions, most notably the cross-coupling reactions discussed previously. nih.gov
Beyond cross-coupling, the C3 position of the parent imidazo[1,2-a]pyridine (B132010) scaffold, which is electronically similar, has been functionalized through numerous other C-H functionalization reactions. These include:
Arylation
Amination
Carbonylation
Sulfonylation
Annulation nih.gov
These methods provide direct access to structurally diverse C3-functionalized derivatives, highlighting the reactivity of this position and its importance for drug discovery efforts. nih.govresearchgate.net
Chemodivergent Synthesis Approaches
Chemodivergent synthesis refers to the ability to generate different product scaffolds from a common set of starting materials by simply varying the reaction conditions, such as the catalyst, solvent, or reagents. This approach is highly efficient for rapidly generating molecular diversity.
While specific chemodivergent strategies starting from or leading to this compound are not extensively documented in the available literature, the concept has been applied to the synthesis of related heterocyclic systems. For instance, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been developed from α-bromoketones and 2-aminopyridines. By selecting the solvent and reagents, the reaction can be directed toward either C-C bond cleavage to form amides or a tandem cyclization/bromination to yield the 3-bromoimidazopyridine product. This demonstrates the potential for developing similar selective strategies for the imidazo[1,2-a]pyrazine system to access diverse molecular frameworks from common precursors.
Pharmacological and Biological Activities of 3 Bromoimidazo 1,2 a Pyrazin 8 Amine and Analogs
Broad Spectrum Biological Activities of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities. nih.gov These compounds are considered structural analogs of deazapurines and serve as a versatile scaffold in drug discovery. rsc.org
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) ring system have been reported to exhibit a multitude of biological potentials, including:
Antimicrobial properties: This includes antibacterial and antifungal activities.
Anti-inflammatory effects
Anticancer activity: Various derivatives have shown cytotoxic effects on different cancer cell lines. researchgate.net
Cardiovascular effects: Some analogs exhibit cardiac stimulating and smooth muscle relaxant properties. nih.gov
Central nervous system activity: This includes antidepressant effects.
Enzyme inhibition: They have been identified as inhibitors of enzymes such as phosphodiesterase and receptor tyrosine kinase EphB4.
The versatility of the imidazo[1,2-a]pyrazine core allows for modifications at various positions, influencing their biological activity and making them a valuable platform for the development of new therapeutic agents.
Specific Activities of 3-Bromoimidazo[1,2-a]pyrazin-8-amine
While the broader class of imidazo[1,2-a]pyrazines has been extensively studied, specific data on the biological activities of this compound is more focused. The presence of the bromine atom and the amine group on the imidazo[1,2-a]pyrazine core is anticipated to modulate its biological profile.
Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as antimicrobial agents.
Research has demonstrated that various imidazo[1,2-a]pyrazine derivatives possess antibacterial properties against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. google.com The structural modifications on the imidazo[1,2-a]pyrazine scaffold play a crucial role in determining the potency and spectrum of their antibacterial action.
| Compound/Extract | Target Bacteria | Observed Effect |
| Imidazo[1,2-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity |
This table is based on general findings for the imidazo[1,2-a]pyrazine class of compounds.
The antifungal potential of imidazo[1,2-a]pyrazine analogs has also been a subject of study. Various derivatives have been screened for their activity against fungal strains, including species of Aspergillus such as Aspergillus niger and Aspergillus flavus. science-gate.commdpi.com The effectiveness of these compounds is often dependent on the specific substitutions on the heterocyclic ring system. nih.gov
| Compound/Extract | Target Fungi | Observed Effect |
| Imidazo[1,2-a]pyrazine derivatives | Aspergillus niger, Aspergillus flavus | Antifungal activity |
This table is based on general findings for the imidazo[1,2-a]pyrazine class of compounds.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been a significant area of research. ekb.eg
Numerous studies have reported the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. researchgate.netnih.gov For instance, certain analogs have demonstrated inhibitory activity against breast cancer cells. nih.govnih.gov The mechanism of action is believed to involve the inhibition of specific kinases and enzymes that are crucial for the proliferation and survival of cancer cells. For example, some derivatives have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription in cancer cells. nih.gov
Research on structurally related compounds has highlighted their potential as anticancer agents. For example, 6-Bromoimidazo[1,2-a]pyrazin-8-amine has shown a growth inhibition of 93.71% against the MDA-MB-231 breast cancer cell line. Another related compound, 3-Bromoimidazo[1,2-a]pyrazin-2-amine, exhibited an 82.27% growth inhibition against the PC-3 prostate cancer cell line.
| Compound | Cancer Cell Line | Growth Inhibition (%) |
| 6-Bromoimidazo[1,2-a]pyrazin-8-amine | MDA-MB-231 (Breast) | 93.71 |
| 3-Bromoimidazo[1,2-a]pyrazin-2-amine | PC-3 (Prostate) | 82.27 |
This table presents data on analogs of this compound to illustrate the anticancer potential within this chemical class.
Inhibition of Specific Cancer Cell Lines (e.g., HeLa, MCF7, Hep-2, HepG2, A375)
The anticancer potential of imidazo[1,2-a]pyrazine and its analogs, including imidazo[1,2-a]pyridines, has been investigated against a variety of human cancer cell lines. These compounds have demonstrated cytotoxic and antiproliferative effects through various mechanisms of action.
Novel synthesized imidazo[1,2-a]pyridine (B132010) hybrids were evaluated for their cytotoxic effects on A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comresearchgate.net After a 24-hour exposure, several of these hybrid compounds showed notable activity. For instance, compound HB9 displayed a lower IC50 value (50.56 μM) against A549 cells when compared to the standard anticancer drug Cisplatin (IC50 of 53.25 μM). chemmethod.comresearchgate.net Similarly, compound HB10 was significantly active against HepG2 cells with an IC50 of 51.52 μM, which was also lower than that of Cisplatin (54.81 μM). chemmethod.comresearchgate.net
Further studies on other imidazo[1,2-a]pyridine derivatives, specifically IP-5, IP-6, and IP-7, revealed strong cytotoxic impacts against the HCC1937 breast cancer cell line. nih.govnih.gov The IC50 values for IP-5 and IP-6 were 45µM and 47.7µM, respectively, while IP-7 showed a less potent effect with an IC50 of 79.6µM. nih.govnih.gov The broader family of imidazo[1,2-a]pyridines has shown effectiveness against a range of cell lines, including those from breast cancer, human hepatocellular carcinoma, liver cancer, lung cancer, melanoma, and HeLa cervical cancer, with IC50 values reported to be in the range of 0.01 to 44.6 μM. nih.gov
In the imidazo[1,2-a]pyrazine series, novel derivatives were assessed for their cytotoxicity against MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) cell lines. nih.gov The cytotoxic effects of these compounds were found to correlate with their ability to inhibit Cyclin-Dependent Kinase 9 (CDK9). nih.gov
Cytotoxicity of Imidazo[1,2-a]pyrazine Analogs Against Various Cancer Cell Lines
| Compound/Analog Class | Cell Line | Cancer Type | IC50 Value (μM) | Reference Compound | IC50 of Reference (μM) |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 | Lung Cancer | 50.56 | Cisplatin | 53.25 |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 | Liver Carcinoma | 51.52 | Cisplatin | 54.81 |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | Breast Cancer | 45 | - | - |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | Breast Cancer | 47.7 | - | - |
| Imidazo[1,2-a]pyrazine Derivatives | MCF7 | Breast Cancer | Data Correlated to CDK9 Inhibition | - | - |
| Imidazo[1,2-a]pyrazine Derivatives | HCT116 | Colorectal Cancer | Data Correlated to CDK9 Inhibition | - | - |
Antiproliferative Activity
The antiproliferative activity of imidazo[1,2-a]pyridine compounds has been demonstrated through multiple assays. Studies on novel derivatives IP-5, IP-6, and IP-7 confirmed their ability to induce cell death and exert an anti-proliferative effect in the HCC1937 breast cancer cell line, as shown by the trypan blue dye exclusion assay. nih.govnih.gov Furthermore, clonogenic survival assays indicated that these compounds significantly reduced the survival rate of HCC1937 cells. nih.gov Specifically, compound IP-5 was shown to cause cell cycle arrest by increasing the levels of p53 and p21 proteins and to induce apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8 and cleavage of PARP. nih.govnih.gov
Similarly, a series of novel imidazo[1,2-a]pyrazine derivatives demonstrated antiproliferative effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. nih.gov The mechanism for this activity was linked to the inhibition of CDK9, a key regulator of cell cycle progression and transcription. nih.gov The compound with a pyridin-4-yl group at position 2 and a benzyl amine at position 3 of the imidazo[1,2-a]pyrazine scaffold (compound 3c) was the most potent CDK9 inhibitor, with an IC50 of 0.16 µM, and its cytotoxic effect correlated with this inhibitory activity. nih.gov
Neuroprotective Activity
While direct studies on this compound are limited, research into analogous structures highlights potential neuroprotective effects. A study on 8-alkylamino-1,4-benzoxazine antioxidants, which share an amino group at a position analogous to the 8-amine of the core compound, demonstrated significant neuroprotective properties. nih.gov Two such compounds, S 24429 and S 24718, were identified as powerful neuroprotective agents. nih.gov In laboratory models, these compounds were effective in protecting against brain lesions that mimic those underlying cerebral palsy. nih.gov Furthermore, at concentrations ranging from 1 to 100 microM, both compounds were able to prevent the decrease in ATP levels in astrocytes caused by hypoxia. nih.gov
Antioxidant Activity
Certain analogs of this compound have been evaluated for their antioxidant properties. A series of ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) were assessed for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. chemmethod.comresearchgate.net The results showed a dose-dependent increase in antioxidant activity among these compounds. Compound HB7 was particularly noteworthy, achieving high inhibition values of 79%, 81%, and 83% at concentrations of 25, 50, and 100 μg/mL, respectively. chemmethod.comresearchgate.net
Studies on other related heterocyclic systems, such as pyridazine derivatives, have also shown promising antioxidant activity. A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues that also possess anti-inflammatory activity were tested for their effects on superoxide formation and lipid peroxidation. nih.gov Many of these compounds exhibited a strong inhibitory effect on superoxide anions (84% - 99% inhibition at 10⁻³ M) and showed activity comparable to the standard antioxidant alpha-tocopherol in preventing lipid peroxidation. nih.gov
DPPH Radical Scavenging Activity of Imidazo[1,2-a]pyridine Hybrid HB7
| Compound | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| HB7 | 25 | 79 |
| 50 | 81 | |
| 83 | 100 |
Anti-inflammatory Activity
The imidazo[1,2-a]pyrazine scaffold is part of a larger class of nitrogen-containing heterocyclic compounds that have been extensively studied for anti-inflammatory properties. While direct data on this compound is scarce, related structures like pyrazolo[3,4-d]pyridazine derivatives have shown efficacy in reducing digestive system inflammation in animal models. nih.gov One compound, referred to as Co1, was found to be effective in improving the histological structure of the stomach, colon, and small intestine tissues following chemically induced inflammation. nih.gov This compound also downregulated the expression of the pro-inflammatory gene TNF-α and upregulated the anti-inflammatory gene IL-22. nih.gov The anti-inflammatory potential of pyridazinone derivatives is well-recognized, as they often exhibit these effects with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antiulcer Activity
Analogs of this compound have demonstrated significant antiulcer properties. A study focused on substituted imidazo[1,2-a]pyridines and the related imidazo[1,2-a]pyrazine, Sch 32651 (3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine), identified these compounds as having a combination of antisecretory and cytoprotective activities in animal models. nih.gov Sch 32651, in particular, was highlighted for its promising profile. nih.gov
Another series of related compounds, imidazo[1,2-alpha]pyridinylbenzoxazoles and their 5,6,7,8-tetrahydro derivatives, were synthesized and tested for anti-stress ulcer activity in rats. nih.gov Several of these compounds were found to be more active than reference drugs like cimetidine and ranitidine and also showed potent protective effects against ethanol-induced gastric lesions. nih.gov
Antiviral Activity
The imidazo[1,2-a]pyrazine core structure and its analogs have been identified as possessing antiviral activity against a range of viruses. Research into novel imidazo[1,2-a]pyrazine derivatives identified a compound with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 (compound 3b) as having the most potent activity against human coronavirus 229E, with an IC50 of 56.96 µM. nih.gov Docking studies suggested that this compound has a high affinity for the COVID-19 main protease. nih.gov Furthermore, compounds with a 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold have been reported in patents as antiviral agents against the influenza A virus. nih.gov
In a related series, dibromoimidazo[1,2-a]pyridines bearing a thioether side chain were synthesized and showed antiviral activity. nih.gov Structure-activity relationship (SAR) studies on these compounds identified hydrophobicity as a key factor for their antiviral efficacy. nih.gov
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of this compound are not extensively documented, research on related imidazo[1,2-a]pyrazine and similar fused heterocyclic systems suggests potential for this class of compounds.
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their anticonvulsant effects. nih.gov Additionally, more complex fused systems, such as 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazine-8- and -9-carboxylic acid derivatives, have demonstrated potent anticonvulsant activity. One compound from this series showed nanomolar binding affinity and acted as a competitive antagonist at the ionotropic AMPA receptor, exhibiting a long duration of action in vivo. nih.gov
The proposed mechanism for the anticonvulsant effects of some imidazo[1,2-a]pyrazine analogs involves the modulation of AMPA receptors. A study identified certain imidazo[1,2-a]pyrazines as selective negative modulators of TARP γ-8 associated AMPA receptors, which are highly expressed in the hippocampus. This selectivity suggests the potential for attenuating hyperexcitability in the brain with a reduced risk of side effects compared to non-selective AMPAR antagonists. nih.gov
However, not all imidazo[1,2-a]pyrazine derivatives display anticonvulsant properties. A series of N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives were found to be ineffective in pentylenetetrazole (PTZ)-induced seizure tests. dergipark.org.tr
Table 1: Anticonvulsant Activity of Imidazo[1,2-a]pyrazine Analogs and Related Compounds
| Compound Class | Specific Derivative(s) | Anticonvulsant Activity Finding | Reference |
|---|---|---|---|
| 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazines | Carboxylic acid derivatives | Potent competitive antagonism at the AMPA receptor, long duration of in vivo activity. | nih.gov |
| Imidazo[1,2-a]pyridines | Various substituted derivatives | Compounds with a 4-fluorophenyl substituent displayed potent anticonvulsant activity in MES and scPTZ tests. | nih.gov |
| Imidazo[1,2-a]pyrazines | N'-(4-substitutedbenzylidene)-2-carbohydrazides | Ineffective in PTZ-induced seizure tests. | dergipark.org.tr |
Analgesic Activity
The analgesic potential of the imidazo[1,2-a]pyrazine core has been explored through the synthesis and evaluation of various derivatives. While specific data on this compound is limited, related compounds have shown promising results.
In a study focused on N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives, the compounds were screened for their antinociceptive activity using the hot-plate and acetic acid-induced writhing tests in mice. While most compounds were inactive in the hot-plate test, compound 2f , which has a benzylidene substituent, demonstrated a notable decrease in the number of writhing behaviors in the acetic acid test at a dose of 100 mg/kg, indicating significant analgesic effect. dergipark.org.tr
The broader class of imidazo[1,2-a]pyridines has also been investigated for analgesic properties, among other activities. scilit.com This suggests that the fused imidazo-heterocyclic scaffold is a viable starting point for the development of new analgesic agents.
Table 2: Analgesic Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound | Test Model | Dose | Result | Reference |
|---|---|---|---|---|
| N'-(benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide (2f) | Acetic acid-induced writhing (mice) | 100 mg/kg | Significant reduction in writhing behavior | dergipark.org.tr |
Hypoglycemic Activity
Certain analogs of this compound have been investigated for their ability to lower blood glucose levels. A study on a series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed their potential as hypoglycemic agents. These compounds were evaluated for their binding affinity to adrenergic receptors and their in vivo effect on blood glucose in insulin-resistant hyperglycemic mice. nih.gov
The parent compound of this series, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, along with its 2-methyl, 3-methyl, and 5-methyl derivatives, showed high affinity for the α2-adrenergic receptor and were potent hypoglycemic agents. nih.gov Modifications to the core structure, such as alterations at the 8-position, were found to reduce α2 binding and lower the hypoglycemic potency, highlighting the importance of this position for activity. nih.gov
Table 3: Hypoglycemic Activity of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine Analogs
| Compound | Key Structural Feature | Receptor Affinity | Hypoglycemic Potency | Reference |
|---|---|---|---|---|
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | Unsubstituted | High for α2-adrenergic receptor | Potent | nih.gov |
| 2-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine | 2-methyl substitution | High for α2-adrenergic receptor | Potent | nih.gov |
| 3-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine | 3-methyl substitution | High for α2-adrenergic receptor | Potent | nih.gov |
Central Nervous System (CNS) Effects
The imidazo[1,2-a]pyrazine scaffold has been linked to various effects on the central nervous system, primarily through its interaction with key neurotransmitter receptors.
A notable study identified imidazo[1,2-a]pyrazin-8-ones as high-affinity agonists for the GABAA receptor. One particular compound from this series demonstrated functional selectivity for the α2 and α3 subtypes of the GABAA receptor and exhibited anxiolytic effects in animal models with minimal sedation. nih.gov This suggests that the imidazo[1,2-a]pyrazin-8-amine (B40915) framework could be a promising starting point for developing agents targeting anxiety disorders.
Furthermore, as mentioned in the anticonvulsant section, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of TARP γ-8 AMPA receptors. nih.gov Since AMPA receptors are crucial for fast synaptic transmission in the CNS, modulation of these receptors can have significant effects on neuronal excitability and plasticity. nih.gov The discrete expression of TARP γ-8 in brain regions like the hippocampus suggests that compounds targeting this specific receptor complex could offer a more targeted approach to treating CNS disorders like epilepsy with a potentially improved side-effect profile. nih.gov
Mechanisms of Action
The biological activities of this compound and its analogs are mediated through various mechanisms, with enzyme inhibition being a prominent mode of action.
Enzyme Inhibition
The imidazo[1,2-a]pyrazine core is a recognized scaffold for the development of kinase inhibitors. A study specifically on substituted imidazo[1,2-a]pyrazin-8-amines, the direct parent class of the title compound, identified them as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The research led to the development of tool compounds with low-nanomolar Brk inhibition activity and high selectivity against other kinases. nih.gov
Other research has shown that imidazo[1,2-a]pyrazine and related imidazo[1,2-b]pyridazine derivatives can act as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). One such compound exhibited excellent inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com
The table below summarizes the kinase inhibition data for various imidazo[1,2-a]pyrazine analogs.
Table 4: Kinase Inhibition by Imidazo[1,2-a]pyrazine Analogs
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Substituted imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 | Discovery of tool compounds with low-nanomolar inhibition and high selectivity. | nih.gov |
Phosphodiesterase Inhibitory Activity
Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a multitude of cellular processes. samipubco.com Specific PDE isoenzyme inhibitors have been developed for various conditions; for example, PDE3 inhibitors for heart failure and PDE5 inhibitors for erectile dysfunction. samipubco.com While direct studies on this compound are limited, related pyridazine derivatives have been shown to inhibit PDE-III, PDE-IV, and PDE-V. samipubco.com Furthermore, derivatives based on a benzoimidazotriazine scaffold have been synthesized as potent and selective inhibitors of Phosphodiesterase 2A (PDE2A), a target for neuropsychiatric diseases. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolase enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. nih.govmdpi.com While various heterocyclic scaffolds have been explored for cholinesterase inhibition, there is limited specific research available in the public domain detailing the activity of this compound or its close analogs against AChE and BuChE. However, other nitrogen-containing heterocyclic compounds, such as pyridazine derivatives, have been investigated as dual inhibitors of both AChE and BuChE. nih.gov
VirB11 ATPase Inhibition
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of the VirB11 ATPase HP0525. researchgate.net This enzyme is a crucial component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. The T4SS is essential for the virulence of these bacteria, as it is used to translocate toxic proteins and plasmid DNA, which contributes to the spread of antibiotic resistance. nih.govnih.gov By targeting a component of this secretion apparatus, it's believed that the translocation of toxic molecules can be inhibited, thereby reducing the bacteria's virulence. ucl.ac.uk
Initial identification of the imidazo[1,2-a]pyrazine scaffold as a potential inhibitor was achieved through virtual high-throughput screening of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening of synthesized compounds confirmed their inhibitory activity. ucl.ac.uk Biochemical evaluations have shown that these compounds demonstrate moderate to good potency as competitive inhibitors of HP0525, positioning them as potential antibacterial agents. nih.gov
NF-ĸB Transcription Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a key mediator of inflammatory responses and has been linked to the development of various diseases, including cancer. nih.gov The imidazo[1,2-a]pyridine scaffold, which is structurally similar to imidazo[1,2-a]pyrazine, has been shown to possess NF-κB inhibitory activity. nih.gov A novel imidazo[1,2-a]pyridine derivative, known as MIA, demonstrated an ability to suppress inflammation in breast and ovarian cancer cells by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Furthermore, studies have shown that curcumin can enhance the inhibitory effects of MIA on NF-κB activity. nih.gov Docking studies suggest that both MIA and curcumin can bind within the same pocket in the active site of the NF-κB p50 monomer, providing a potential explanation for the synergistic inhibitory effect. nih.gov This indicates that the broader class of imidazo-fused pyrazines and pyridines represents a promising scaffold for the development of NF-κB inhibitors.
Modulation of Biological Targets (enzymes, receptors)
Derivatives of the imidazo[1,2-a]pyrazine core are known to interact with a variety of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.
Brk/PTK6 Inhibition: A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). nih.gov Researchers have developed compounds with low-nanomolar Brk inhibition activity and high selectivity against other kinases, making them valuable tools for exploring Brk as an oncology target. nih.gov
PI3K/mTOR Inhibition: The PI3K-Akt-mTOR signaling pathway is frequently overactive in human cancers. Imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR. drugbank.com One particular compound exhibited exceptional dual inhibitory activity, with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com
ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1. nih.gov One such inhibitor, compound 7, showed an IC₅₀ value of 5.70 nM and was found to enhance the expression of downstream target genes in the STING pathway, suggesting its potential in cancer immunotherapy. nih.gov
Other Kinases: The versatile imidazo[1,2-a]pyrazine scaffold has also been explored for the inhibition of other kinases, such as Aurora kinases.
ATP Mimicry
The inhibitory action of imidazo[1,2-a]pyrazine derivatives on VirB11 ATPase is attributed to their function as ATP mimics. ucl.ac.ukucl.ac.uk Virtual screening studies initially flagged these compounds as potential mimics of ATP, the natural substrate for ATPase enzymes. ucl.ac.uk Subsequent biochemical studies confirmed this hypothesis, demonstrating that these compounds act as competitive inhibitors of ATP. ucl.ac.uk This means they likely bind to the ATP-binding site of the enzyme, preventing the natural substrate from binding and halting the enzyme's hydrolytic activity. nih.govucl.ac.uk This mechanism is a key aspect of their potential as therapeutic agents targeting ATP-dependent enzymes.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the imidazo[1,2-a]pyrazine class, SAR studies have provided valuable insights into how different substituents on the heterocyclic core influence biological activity.
Impact of Substituents on Biological Activity
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.net To investigate these relationships, flexible synthetic routes have been developed to produce various regioisomers, particularly 2- and 3-aryl substituted derivatives. researchgate.netnih.gov
For VirB11 ATPase inhibitors, SAR studies have been conducted by synthesizing a series of 8-amino imidazo[1,2-a]pyrazines with different aryl groups at the C2 and C3 positions. researchgate.netnih.gov These studies have helped to identify trends in how different substitutions affect inhibitory potency. ucl.ac.uk
In the context of antioxidant activity, substitutions at the C2, C3, and C8 positions have been evaluated. These studies revealed that the introduction of an amino group at the C8 position tends to improve the antioxidant activity of the compound. For Bruton's tyrosine kinase (BTK) inhibitors based on the related 8-amino-imidazo[1,5-a]pyrazine scaffold, selectivity is achieved through specific interactions with the kinase hinge, driven by hydrogen bonding and hydrophobic interactions in the back pocket of the enzyme. nih.gov
Table 1: Impact of Substituents on Biological Activity of Imidazo[1,2-a]pyrazine Analogs
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
|---|---|---|
| C2 and C3 | Aryl groups | Modulation of VirB11 ATPase inhibition researchgate.netnih.gov |
| C8 | Amino group | Improved antioxidant activity |
| C8 | Various | Inhibition of Brk/PTK6 nih.gov |
Influence of Halogenation (e.g., Bromine at C3) on Activity
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The introduction of a bromine atom, particularly at the C3 position of the imidazo[1,2-a]pyrazine ring, can significantly influence its pharmacological properties. Synthetic methods have been developed for the regioselective bromination of the imidazo[1,2-a]pyrazine core, often using N-bromosuccinimide (NBS).
While direct SAR studies on this compound are limited in the provided context, data from related heterocyclic structures underscore the importance of halogenation:
On the imidazo[4,5-b]pyridine scaffold, substitution with a bromine atom markedly increased antiproliferative activity against several cancer cell lines. mdpi.com
A bromo-derivative of imidazo[1,2-a]pyridine demonstrated high binding affinity for β-amyloid aggregates, which are implicated in Alzheimer's disease. nih.gov
For kinase inhibition, the positioning of bromine atoms is critical. Studies on 6,8-dibromoimidazo[1,2-a]pyrazin-3-amine have shown that this substitution pattern enhances kinase binding affinity compared to other dibromo isomers.
These findings suggest that the bromine atom at the C3 position of this compound likely plays a crucial role in its interaction with biological targets, potentially by forming halogen bonds or by altering the electronic properties of the molecule to enhance binding affinity.
Table 2: Influence of Halogenation on the Activity of Imidazo-Fused Heterocycles
| Compound Scaffold | Halogenation Pattern | Observed Effect |
|---|---|---|
| Imidazo[4,5-b]pyridine | Bromine substitution | Markedly increased antiproliferative activity mdpi.com |
| Imidazo[1,2-a]pyridine | Bromo-derivative | High binding affinity to β-amyloid aggregates nih.gov |
| Imidazo[1,2-a]pyrazine | 6,8-Dibromo substitution | Enhanced kinase binding affinity |
Role of Amino Group at C8 Position
The amino group at the C8 position of the imidazo[1,2-a]pyrazine scaffold is a critical determinant of the molecule's pharmacological and biological activities. Structure-activity relationship (SAR) studies reveal that the presence, substitution, and nature of this amino group can significantly influence the compound's potency and selectivity across various biological targets, including antioxidant, antiproliferative, and enzyme inhibitory activities.
Research into novel imidazo[1,2-a]pyrazine derivatives has demonstrated that the introduction of an amino group at the C8 position is a key strategy for enhancing biological effects. For instance, in the development of antioxidant agents, the amination of the C8 position has been shown to improve the radical scavenging activity of the compound. Studies comparing C8-bromo analogs with C8-amino derivatives found that the activity was drastically increased in the amino-substituted compounds. This suggests that the electron-donating nature of the amino group enriches the pyrazine (B50134) ring, contributing to its ability to neutralize free radicals.
In the context of antiproliferative activity, the characteristics of the C8-amino substituent are crucial. Research on imidazo[1,2-a]pyrazine derivatives as inhibitors of cell proliferation has shown that the biological effect is dependent on the chemical substitutions on the scaffold, particularly the length of the 8-aminoaliphatic group. nih.gov For example, studies on the Dami cell line indicated that the antiproliferative effects of certain imidazo[1,2-a]pyrazine compounds were linked to the specific nature of the C8 substituent. nih.gov This highlights that not just the presence, but the specific structure of the amino group and its alkyl chain length, plays a pivotal role in modulating this activity.
Furthermore, the C8-amino group is integral to the interaction of these compounds with specific enzyme targets. In the development of Heat Shock Protein 90 (Hsp90) inhibitors, 8-aminoimidazo[1,2-a]pyrazines have been a focus. dntb.gov.uanih.gov A crystalline complex of an Hsp90 inhibitor with the N-terminus ATP domain of Hsp90 helped to elucidate the activity of 2-piperonyl-3,8-diaminoimidazo[1,2-a]pyrazines, indicating the importance of the diamino substitution pattern for inhibitory action. nih.gov The amino group at C8 can act as a key hydrogen bond donor or acceptor, facilitating a strong and selective interaction with the amino acid residues in the ATP-binding pocket of the target enzyme.
The tables below summarize the findings from various studies on the impact of the C8-amino group on biological activity.
Table 1: Effect of C8-Amino Group on Antioxidant Activity
| Compound/Analog | C8-Substituent | Antioxidant Activity (IC50 in µM) | Finding |
|---|---|---|---|
| Analog 4a | H | 28.14 | Baseline activity. |
| Analog 4b | Br | 13.2 | Bromine substitution improves activity over unsubstituted analog. |
Table 2: Influence of C8-Aminoaliphatic Group on Antiproliferative Activity
| Compound | C8-Substituent | Activity | Finding |
|---|---|---|---|
| SCA40 | Not specified | Weak inhibition | Antiproliferative effect is dependent on the specific substitutions. nih.gov |
| SCA41 | Not specified | Dose-dependent inhibition (40% at 100 µM) | The nature of the C8-aminoaliphatic group influences potency. nih.gov |
Table 3: Role of C8-Amino Group in Hsp90 Inhibition
| Compound Class | C8-Substituent | Target | Finding |
|---|
Computational Chemistry Applications
Theoretical Studies of Imidazo[1,2-a]pyrazine (B1224502) Systems
Theoretical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the imidazo[1,2-a]pyrazine system. ijirset.com These studies elucidate the relationship between the electronic structure of the molecule and its reactivity or biological activity. ijirset.com
Key applications of theoretical studies include:
Analysis of Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to characterize the electron-donating and accepting capabilities of the molecule. The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. acs.org
Structure-Activity Relationships: By combining DFT with Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish quantitative links between the molecular structure of imidazo[1,2-a]pyrazine derivatives and their cytotoxic effects on cancer cell lines. ijirset.com
Intermolecular Interactions: Dispersion-corrected DFT methods have been used to investigate noncovalent interactions, such as those between imidazo[1,2-a]pyrazines and metallic clusters, providing insights into adsorption processes and charge redistribution. nih.govacs.org
Reactivity and Functionalization: Computational assessments of pKa values and N-basicities have successfully guided the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold, allowing for precise chemical modifications. researchgate.netrsc.org
The table below summarizes the application of various theoretical methods to the imidazo[1,2-a]pyrazine scaffold.
| Computational Method | Application | Key Findings/Insights | Reference |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Provides HOMO/LUMO energies, which are crucial for assessing molecular stability and electron-transfer properties. | acs.org |
| DFT and QSAR | Establishment of quantitative structure-activity relationships. | Correlates molecular descriptors with biological activity, such as cytotoxicity against cancer cells. | ijirset.com |
| Dispersion-Corrected DFT | Study of noncovalent intermolecular interactions. | Characterizes the adsorption of the scaffold onto surfaces and the resulting electronic rearrangements. | nih.govacs.org |
| pKa and N-basicity Calculations | Prediction of reaction regioselectivity. | Guides synthetic strategies for targeted functionalization of the heterocyclic system. | researchgate.netrsc.org |
Prediction of Binding Modes
Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For the imidazo[1,2-a]pyrazine scaffold, including the 8-amine series, docking studies have been pivotal in identifying and optimizing inhibitors for various biological targets. nih.govnih.gov
Research findings from docking studies include:
Adenosine (B11128) Receptor Antagonists: Molecular docking of N⁸-substituted imidazo[1,2-a]pyrazin-8-amine (B40915) derivatives into a refined model of the human A₃ adenosine receptor was performed to rationalize their binding affinity and selectivity. nih.gov
Tubulin Inhibitors: A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin polymerization inhibitors. Docking simulations showed that the lead compound fitted well into the colchicine (B1669291) binding site of tubulin, providing a structural basis for its potent anticancer activity. nih.gov
Brk/PTK6 Kinase Inhibitors: The discovery of substituted imidazo[1,2-a]pyrazin-8-amines as novel inhibitors of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6) was facilitated by computer simulations to understand their interaction with the kinase active site. nih.gov
The following table details specific examples of molecular docking applications for this class of compounds.
| Compound Series | Protein Target | Key Findings from Docking | Reference |
| Imidazo[1,2-a]pyrazin-8-amine derivatives | Human A₃ Adenosine Receptor | The docking studies helped to depict the hypothetical binding mode of the new antagonists within the receptor active site. | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Tubulin (Colchicine binding site) | The lead compound was shown to fit well within the binding pocket, overlapping with known inhibitors like CA-4. | nih.gov |
| Substituted imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 Kinase | Computational simulations were integral to the drug design process that led to the discovery of potent and selective inhibitors. | nih.gov |
ADME-related Predictions (e.g., LogP, TPSA)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. For the imidazo[1,2-a]pyrazine class, computational tools are used to estimate key drug-like parameters and anticipate potential liabilities.
The development of novel imidazo[1,2-a]pyrazin-8-amines as kinase inhibitors specifically aimed for and achieved desirable Drug Metabolism and Pharmacokinetics (DMPK) properties. nih.gov In other studies on imidazo[1,2-a]pyrazines, computational predictions were complemented by in vivo profiling in rats, which revealed parameters such as brain distribution (Kₚᵤ,ᵤ) and plasma clearance. nih.gov Such experimental results can highlight challenges, like unexpectedly high clearance, that next-generation computational models can aim to predict more accurately. nih.gov
Commonly predicted ADME-related parameters include:
Lipophilicity (LogP): Affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA): Correlates with drug transport and blood-brain barrier penetration.
Drug-likeness: Evaluated based on rules such as Lipinski's Rule of Five to assess the oral bioavailability of a compound.
Pharmacokinetic Properties: In silico models can predict parameters like human intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net
The table below lists key ADME parameters that are often evaluated computationally for drug candidates.
| ADME Parameter | Significance in Drug Discovery | Reference |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity; influences absorption, distribution, and metabolism. | nih.gov |
| TPSA (Topological Polar Surface Area) | Predicts passive molecular transport through membranes and blood-brain barrier penetration. | nih.gov |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and the likelihood of oral bioavailability. | nih.gov |
| In vivo Clearance (Cl) | Predicts the rate at which a drug is removed from the body; high clearance can limit drug exposure. | nih.gov |
| Brain Penetration (Kₚᵤ,ᵤ) | Measures the extent to which a compound crosses the blood-brain barrier to act on central nervous system targets. | nih.gov |
Advanced Characterization and Analytical Techniques for Research Purposes
Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-Bromoimidazo[1,2-a]pyrazin-8-amine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazopyrazine ring system and the amine group. The chemical shifts and coupling patterns of these protons would be indicative of their electronic environment and spatial relationships.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Each unique carbon atom in the this compound structure would give rise to a separate signal.
A study by Malinova et al. (2018) utilized ¹H and ¹³C NMR for the characterization of this compound, employing a Bruker AC-400 spectrometer.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.
MS: Standard mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the mass of the C₆H₅BrN₄ molecule.
HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This technique is essential for unambiguously confirming the chemical formula of this compound.
The aforementioned study by Malinova et al. (2018) also employed mass spectrometry in the analysis of this compound.
| Spectroscopic Technique | Instrumentation | Information Obtained |
| ¹H NMR | Bruker AC-400 | Proton environment and connectivity |
| ¹³C NMR | Bruker AC-400 | Carbon framework |
| MS | Not Specified | Molecular weight |
| HRMS | Not Specified | Elemental composition |
X-ray Crystallography
While specific crystallographic data for this compound is not widely published, the potential for such analysis exists, with some commercial suppliers offering crystal structure testing services for this compound. Co-crystallization of this compound with biological targets, such as enzymes, could provide invaluable insights into its mode of action and facilitate structure-based drug design.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of this compound and for monitoring the progress of chemical reactions.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The retention time of the compound would be a key parameter for its identification.
| Analytical Technique | Purpose | Key Parameters |
| X-ray Crystallography | 3D molecular structure determination | Unit cell dimensions, space group, atomic coordinates |
| HPLC | Purity assessment and quantification | Retention time, peak area |
Q & A
Q. Core Techniques
- X-ray crystallography : Co-crystal structures (e.g., PTK6 inhibitors) confirm the 3-bromo substitution and hydrogen-bonding patterns critical for kinase inhibition .
- NMR : ¹H and ¹³C NMR distinguish between regioisomers. For example, the 8-amino proton appears as a singlet at δ 6.8–7.2 ppm in DMSO-d₆, while 3-bromination deshields adjacent protons, shifting peaks to δ 8.1–8.5 ppm .
- LC-MS : Monitors reaction progress and detects halogen loss (e.g., debromination during purification) .
What structural modifications enhance target selectivity (e.g., kinase vs. GPCR inhibition)?
Q. SAR Insights
- Bromine at C3 : Critical for PTK6 inhibition (IC₅₀ < 100 nM) by occupying a hydrophobic pocket .
- Amino group at C8 : Modifying this to methyl or aryl groups reduces adenosine A2A receptor binding (Ki increases from 15 nM to >1 µM) .
- Heterocycle fusion : Pyrazine-to-pyridine substitution (e.g., imidazo[1,2-a]pyridine analogs) shifts activity from kinase to PDE10A inhibition .
Experimental Design
Use parallel synthesis with varying substituents (e.g., 3-iodo, 3-chloro) and assess activity via kinase profiling panels (≥10 kinases) and radioligand binding assays for GPCRs .
How do solid forms (salts, co-crystals) impact physicochemical properties?
Formulation Strategies
discloses hydrochloride and co-crystal forms of related imidazopyrazines. Key findings:
- Hydrochloride salts : Improve aqueous solubility (e.g., 0.5 mg/mL to 3.2 mg/mL in pH 7.4 buffer) but may reduce thermal stability (Tₘ decreases by 10–15°C) .
- Co-crystals with oxetan-3-yl piperazine : Enhance bioavailability by 2.5-fold in murine models, attributed to improved dissolution rates .
Q. Characterization Workflow
- PXRD and DSC to confirm polymorph purity.
- Solubility studies in biorelevant media (FaSSIF/FeSSIF).
What are the primary biological targets of this compound derivatives?
Q. Validated Targets
- PTK6 (Breast Cancer) : Co-crystal structures (1.70 Å resolution) show bromine occupies a conserved hydrophobic pocket, disrupting ATP binding .
- Adenosine A2A/A3 Receptors : The core scaffold mimics purine, with Ki values < 50 nM reported for A3 antagonists .
Contradictory Data
Some studies report off-target activity at serotonin receptors (5-HT₃), likely due to structural similarity to tryptamine derivatives. Counteract via C2 methylation to reduce basicity .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Methodological Solutions
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Limit of quantification (LOQ) < 1 ng/mL achieved via MRM transitions (m/z 225 → 154 for the parent ion) .
- Stability Issues : Bromine hydrolysis in plasma (t₁/₂ = 2.4 hours at 37°C). Stabilize with 1% ascorbic acid .
How to resolve contradictions in reported synthetic yields (e.g., 35% vs. 70%)?
Q. Root-Cause Analysis
Q. Reproducibility Protocol
- Standardize reagents (≥99% purity).
- Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf = 0.4 for product).
What computational tools predict binding modes for novel derivatives?
Q. In Silico Workflow
- Molecular docking (AutoDock Vina) : Use PTK6 co-crystal structure (PDB: 5L2O) to prioritize 3-bromo analogs .
- MD simulations (GROMACS) : Assess stability of bromine-protein interactions over 100 ns trajectories .
How to scale up synthesis while maintaining regiochemical fidelity?
Q. Process Optimization
- Catalyst screening : achieves 70% yield with 5 mol% Sc(OTf)₃, while uses ZnCl₂ (lower cost, 50% yield).
- Purification : Avoid silica gel chromatography (risk of bromine loss); use recrystallization from EtOH/H₂O (purity >98%) .
What patent strategies protect novel derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
